molecular formula C9H11KO7S B2694406 MHPG Sulfate D3 potassium salt CAS No. 474909-54-1

MHPG Sulfate D3 potassium salt

Cat. No.: B2694406
CAS No.: 474909-54-1
M. Wt: 305.36
InChI Key: XFZJWBFZLNLKNR-NIIDSAIPSA-M
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Description

Significance of Deuterium-Labeled Compounds in Modern Analytical Chemistry

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), are invaluable in modern analytical chemistry. This isotopic substitution creates a molecule that is chemically almost identical to the original compound but has a higher mass. tum.de This mass difference is key to their utility. labmate-online.com

The applications of deuterium-labeled compounds are extensive and include:

Tracing Metabolic Pathways: They allow researchers to follow the absorption, distribution, metabolism, and excretion of molecules within a biological system. simsonpharma.com

Enhancing Analytical Techniques: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling can improve sensitivity. simsonpharma.com

Investigating Reaction Mechanisms: The "kinetic isotope effect," where the heavier deuterium atom can alter reaction rates, provides insights into chemical reaction pathways. symeres.comthalesnano.com

Improving Pharmacokinetic Studies: Deuterium labeling can lead to a slower rate of metabolism, resulting in a longer half-life of a drug, which is a significant consideration in drug development. symeres.comzeochem.com

Fundamental Principles of Stable Isotope Dilution Analysis (SIDA) in Mass Spectrometry

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that utilizes stable isotope-labeled compounds as internal standards. tum.deup.ac.za The core principle involves adding a known amount of the isotopically labeled standard (like MHPG Sulfate (B86663) D3 potassium salt) to a sample containing the analyte of interest (MHPG sulfate). wikipedia.orgontosight.ai The mass spectrometer can distinguish between the analyte and the heavier internal standard based on their mass-to-charge ratios. ontosight.ai By measuring the ratio of the two, the precise quantity of the analyte in the original sample can be calculated. tum.dewikipedia.org

Biological samples such as plasma, urine, and tissue are complex matrices containing numerous substances that can interfere with the analysis. oup.com This "matrix effect" can suppress or enhance the signal of the analyte, leading to inaccurate measurements. oup.comnih.gov Furthermore, errors can be introduced during the sample preparation and extraction processes. tum.de

A key advantage of SIDA is its ability to compensate for these issues. tum.denih.gov Because the stable isotope-labeled internal standard is chemically and physically very similar to the analyte, it experiences the same matrix effects and is affected similarly by any losses during sample work-up. chromatographyonline.comnih.gov Therefore, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite these potential interferences. nih.govwaters.com

SIDA offers significant advantages over other calibration methods like external standards and matrix-matched calibration. labmate-online.com External calibration involves creating a calibration curve from standards prepared in a clean solvent, which does not account for matrix effects in the actual samples. foodriskmanagement.com Matrix-matched calibration attempts to address this by preparing standards in a matrix similar to the sample, but it can be difficult to perfectly replicate the sample matrix and this method cannot fully compensate for matrix effects. labmate-online.comchromatographyonline.com

SIDA is considered a superior method because the internal standard is added directly to each sample, providing a more accurate and reliable way to correct for variations in matrix effects and sample processing. wikipedia.orgwaters.comnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;[4-(1,2-dihydroxyethyl)-2-(trideuteriomethoxy)phenyl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14);/q;+1/p-1/i1D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJWBFZLNLKNR-NIIDSAIPSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11KO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Labeling of Mhpg Sulfate D3 Potassium Salt

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through several synthetic strategies. rsc.orgrsc.org These methods often involve the use of deuterated reagents or solvents. Common approaches include:

Hydrogen-Deuterium (H/D) Exchange Reactions: This strategy involves the replacement of protium (B1232500) (¹H) with deuterium by treating a substrate with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of an acid, base, or metal catalyst. dokumen.pubmdpi.com

Reduction of Functional Groups with Deuterated Reagents: Carbonyls, esters, and other functional groups can be reduced using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium atoms. mdpi.com

Using Deuterated Building Blocks: Incorporating small, deuterated molecules as starting materials in a synthetic pathway is another effective method. nih.gov

Photochemical Methods: Visible-light induced deuteration offers a milder alternative for introducing deuterium into complex molecules. rsc.org

The choice of strategy depends on the target molecule's structure, the desired position of the deuterium label, and the required isotopic purity. rsc.org

Detailed Chemical Reaction Pathways for [²H₃]MHPG Sulfate (B86663) Synthesis

The synthesis of [²H₃]MHPG sulfate potassium salt typically involves a multi-step process starting from a suitable precursor. A common pathway includes the methylation of a phenolate (B1203915) intermediate with a deuterated methylating agent, followed by subsequent functional group manipulations and sulfation.

The synthesis generally begins with a precursor molecule that contains the core structure of MHPG. The key step for introducing the deuterium label is the methylation of a hydroxyl group using a deuterated reagent.

Precursor/Reagent Purpose Typical Reaction Conditions
Dihydroxy-methoxybenzene derivativeStarting material containing the basic phenylglycol structure.Varies depending on the specific synthetic route.
Deuterated methylating agent (e.g., [D₃]methyl iodide)Source of the trideuteromethyl group.Reaction with the phenolate intermediate.
Dimethyl sulfateUsed in some routes for methylation prior to other steps. Methylation of the phenolate intermediate.
Hydrochloric acidUsed for hydrolysis steps to deprotect functional groups. Acid-catalyzed hydrolysis.
Sulfating agent (e.g., sulfur trioxide pyridine (B92270) complex)Introduces the sulfate group.Reaction with the hydroxyl group of the glycol side chain.
Potassium source (e.g., potassium bicarbonate)Forms the final potassium salt.Neutralization and salt formation.

Maintaining the isotopic label throughout the synthetic sequence is crucial. Deuterium retention can be influenced by reaction conditions and the chemical environment. For instance, in the Strecker synthesis of amino acids, deuterium retention from labeled precursors can range from 50% to 98%, depending on the specific amino acid and reaction conditions. nih.gov It is essential to choose reaction pathways and conditions that minimize the risk of H/D exchange at undesired positions.

A representative synthesis involves acetylation of a precursor, followed by deprotection and sulfation to yield [²H₃]MHPG sulfate. Each step must be carefully controlled to ensure the deuterium atoms on the methoxy (B1213986) group remain intact.

Purification and Isolation Methodologies for Deuterated MHPG Sulfate

After synthesis, the crude product contains the desired deuterated compound along with unreacted starting materials, byproducts, and potentially unlabeled or partially labeled species. Therefore, a robust purification strategy is essential to obtain MHPG Sulfate D3 potassium salt of high chemical and isotopic purity.

Chromatography is a primary tool for purifying the synthesized compound. medicalbiophysics.bgSephadex LH-20 , a hydroxypropylated, cross-linked dextran (B179266) gel, is particularly useful for the separation of small organic molecules. cytivalifesciences.comwikipedia.orgresearchgate.net Its dual hydrophilic and lipophilic nature allows for effective separation based on molecular size and polarity in various organic solvents and water. cytivalifesciences.comresearchgate.net This technique is well-suited for purifying [²H₃]MHPG sulfate, separating it from other components of the reaction mixture to yield the final potassium salt. Other chromatographic methods like reversed-phase high-pressure liquid chromatography (HPLC) can also be employed to separate deuterated compounds from their non-deuterated counterparts. tandfonline.comacs.org

Analytical Characterization of Deuterated MHPG Sulfate

To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of analytical techniques is employed.

Mass Spectrometry (MS): This is a fundamental technique for determining the molecular weight of the compound and confirming the incorporation of three deuterium atoms. Tandem mass spectrometry (LC-MS/MS) is often used for the quantification of MHPG sulfate in biological fluids, utilizing the deuterated form as an internal standard. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for determining the exact location of the deuterium atoms within the molecule and assessing the isotopic purity.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product by separating it from any impurities. tandfonline.comresearchgate.net

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use as an internal standard in research and clinical applications.

Spectroscopic Verification of Deuterium Labeling

Spectroscopic methods are fundamental to confirming the successful and specific incorporation of deuterium atoms into the target molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this verification.

¹H-NMR (Proton NMR): In proton NMR analysis of the deuterated compound, the successful substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) is confirmed by the disappearance or significant reduction of the signal corresponding to the proton at a specific chemical shift. This confirms the location of the label.

²H-NMR (Deuterium NMR): Conversely, deuterium NMR can be used to directly detect the presence of the deuterium atoms. The appearance of a signal in the ²H-NMR spectrum at a chemical shift corresponding to the expected position of the label provides direct evidence of successful deuteration.

These NMR analyses are critical to ensure that the isotopic labeling process has not induced any unintended structural modifications to the MHPG sulfate molecule. nih.gov

Isotopic Purity Assessment and Verification Techniques using High-Resolution Mass Spectrometry

Isotopic purity is a critical quality parameter that defines the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. High-Resolution Mass Spectrometry (HRMS), frequently coupled with liquid chromatography (LC-MS/MS), is the definitive technique for assessing isotopic purity. nih.govresearchgate.net

HRMS provides highly accurate mass measurements, allowing it to easily distinguish between molecules with minute mass differences, such as those between an unlabeled compound and its deuterated isotopologues. eurachem.org The analysis can precisely quantify the relative abundance of MHPG Sulfate containing zero (d0), one (d1), two (d2), or three (d3) deuterium atoms by resolving their distinct mass-to-charge (m/z) ratios.

Below is a table illustrating the theoretical exact masses for the different isotopologues of the MHPG sulfate anion, demonstrating the resolving power of HRMS.

Table 1: Theoretical Exact Masses of MHPG Sulfate Isotopologues

Isotopologue Molecular Formula (Anion) Theoretical Exact Mass (Da)
MHPG Sulfate (d0) C₉H₁₁O₇S⁻ 263.0282
MHPG Sulfate (d1) C₉H₁₀DO₇S⁻ 264.0345
MHPG Sulfate (d2) C₉H₉D₂O₇S⁻ 265.0407

The verification process often involves calculating an "Isotopic Fit Score," which compares the experimentally measured isotopic distribution pattern with the theoretically expected pattern for a given level of enrichment. eurachem.org A high degree of correlation confirms the isotopic identity and purity of the material. A typical batch analysis for this compound would yield data on the distribution of its isotopic species.

Table 2: Example Isotopic Purity Assessment of a Batch of this compound

Isotopic Species Description Abundance (%)
d3 Desired Product (3 Deuterium Atoms) >98%
d2 Partially Labeled (2 Deuterium Atoms) <2%
d1 Partially Labeled (1 Deuterium Atom) <0.5%

This detailed assessment ensures that the isotopic standard is of sufficient purity for use in sensitive quantitative assays where accuracy is paramount. nih.govgoogle.com

Advanced Analytical Methodologies Employing Mhpg Sulfate D3 Potassium Salt

Sample Preparation Techniques for Diverse Biological Matrices.

Sample preparation is a critical step to remove interferences and enrich the analyte of interest from complex biological samples like plasma, urine, or cerebrospinal fluid. The integration of an internal standard like MHPG Sulfate (B86663) D3 potassium salt at the beginning of this process is key to ensuring the reliability of quantitative results. scioninstruments.com

Protein Precipitation Strategies (e.g., Acetonitrile-Based) with Deuterated Internal Standard Integration.

Protein precipitation is a common first step for plasma and serum samples, aimed at removing the bulk of proteinaceous material that can interfere with analysis. Acetonitrile is a frequently used solvent for this purpose due to its efficiency in protein removal. chromatographyonline.com

The integration of MHPG Sulfate D3 potassium salt is straightforward. A known amount of the deuterated internal standard is added to the biological sample before the addition of the precipitating agent. restek.com The general procedure involves adding a volume of cold acetonitrile, often in a 3:1 or higher ratio to the sample volume, to denature and precipitate the proteins. restek.comthermofisher.com Following vortexing and centrifugation to pellet the precipitated proteins, the supernatant, which contains both the analyte and the internal standard, is collected for further processing or direct analysis. chromatographyonline.com The use of a deuterated internal standard is crucial here as it co-precipitates with the analyte to the same extent, correcting for any loss during this step.

Table 1: Typical Protocol for Acetonitrile-Based Protein Precipitation

Step Procedure Purpose
1. Aliquoting Transfer a precise volume (e.g., 100 µL) of the biological sample (plasma, serum) into a clean tube. Ensures accurate starting volume for quantification.
2. Internal Standard Spiking Add a small, known volume of this compound solution. Introduces the internal standard to account for procedural losses and matrix effects.
3. Precipitation Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile. Denatures and precipitates proteins from the matrix.
4. Mixing Vortex the mixture thoroughly for a set period (e.g., 1-3 minutes). Ensures complete mixing and efficient protein precipitation.
5. Centrifugation Centrifuge at high speed (e.g., 14,000 x g) for 10-30 minutes at a low temperature (e.g., 4°C). Pellets the precipitated proteins, separating them from the supernatant.

| 6. Supernatant Collection | Carefully transfer the supernatant to a new tube for further analysis. | The supernatant contains the analyte and internal standard, now free from major protein interference. |

Solid-Phase Extraction (SPE) Procedures for Analyte Enrichment and Matrix Cleanup.

Solid-phase extraction (SPE) is a technique used to further purify the sample and concentrate the analyte after initial steps like protein precipitation. researchgate.net It offers a more targeted cleanup than protein precipitation alone. For polar compounds like MHPG sulfate, reversed-phase or ion-exchange SPE cartridges are often employed.

In this procedure, the supernatant from the protein precipitation step, containing both MHPG sulfate and the MHPG Sulfate D3 internal standard, is loaded onto a conditioned SPE cartridge. The similar chemical properties of the analyte and the deuterated standard ensure they are retained and eluted similarly. waters.com Interfering compounds are washed away, and the purified analyte and internal standard are then eluted with a suitable solvent. This co-elution is critical for correcting any recovery losses during the SPE process.

Table 2: Example of a Solid-Phase Extraction (SPE) Protocol

Step Procedure Purpose
1. Cartridge Conditioning Flush the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer). Activates the sorbent and ensures reproducible retention.
2. Sample Loading Apply the sample extract (supernatant after protein precipitation) to the cartridge. The analyte and internal standard are adsorbed onto the sorbent.
3. Washing Wash the cartridge with a weak solvent to remove interfering compounds. Removes matrix components that are not strongly retained, while the analyte and internal standard remain on the sorbent.

| 4. Elution | Elute the analyte and internal standard with a strong organic solvent (e.g., 80% acetonitrile, 20% methanol). | Desorbs the compounds of interest, resulting in a cleaner, more concentrated sample. thermofisher.com |

Liquid-Liquid Extraction (LLE) Approaches.

Liquid-liquid extraction (LLE) is another technique for sample cleanup, which separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. nih.gov For MHPG sulfate, which is relatively polar, the pH of the aqueous phase can be adjusted to optimize its partitioning into a suitable organic solvent. The this compound, being structurally almost identical to the analyte, will partition in the same manner, thus correcting for extraction inefficiencies. scioninstruments.com

Derivatization Methods for Enhanced Chromatographic and Mass Spectrometric Performance.

Derivatization is a chemical modification of the analyte to improve its analytical properties. scripps.edu For compounds like MHPG, derivatization can enhance volatility for gas chromatography or improve ionization efficiency and chromatographic retention in LC-MS. mdpi.comnih.gov For instance, derivatizing the hydroxyl groups of MHPG can lead to a significant increase in signal intensity in the mass spectrometer. nih.gov When derivatization is employed, the MHPG Sulfate D3 internal standard undergoes the same reaction, ensuring that any variability in the reaction yield is accounted for in the final quantification.

Table 3: Examples of Derivatization Strategies

Derivatization Reagent Target Functional Group Enhancement
Dansyl chloride Phenolic hydroxyl group Increases ionization efficiency in electrospray ionization (ESI) MS. nih.gov
Acylation Reagents Hydroxyl and amine groups Improves chromatographic peak shape and increases hydrophobicity.

| Silylation Reagents | Hydroxyl groups | Increases volatility for gas chromatography-mass spectrometry (GC-MS) analysis. |

Chromatographic Separation Techniques for MHPG Sulfate D3 and Analytes.

Following sample preparation, the extract is subjected to chromatographic separation before detection. The goal is to separate the analyte from any remaining matrix components to ensure accurate measurement.

Liquid Chromatography (LC) Applications.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry is the method of choice for the analysis of MHPG in biological samples. researchgate.net Reversed-phase chromatography, typically using a C18 column, is commonly employed for the separation. researchgate.net

The mobile phase usually consists of a mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid, to improve peak shape) and an organic modifier (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the compounds in the sample extract. Due to the deuterium (B1214612) atoms, MHPG Sulfate D3 may have a slightly different retention time than the non-labeled MHPG sulfate, but they typically co-elute closely enough for the internal standard to effectively compensate for any matrix effects occurring during the chromatographic run and ionization process. nih.gov

Table 4: Typical Liquid Chromatography (LC) Parameters

Parameter Typical Setting Purpose
Column Reversed-phase C18 or Biphenyl (e.g., 50 mm x 2.1 mm, 5 µm). chromatographyonline.comthermofisher.com Separates compounds based on their hydrophobicity.
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate. chromatographyonline.com Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid. chromatographyonline.com Organic component of the mobile phase.
Flow Rate 0.3 - 0.7 mL/min. chromatographyonline.comresearchgate.net Controls the speed of the separation.
Gradient Linear gradient from low to high percentage of Mobile Phase B. Allows for the separation of compounds with a range of polarities.

| Column Temperature | Maintained at a constant temperature (e.g., 40°C). chromatographyonline.com | Ensures reproducible retention times. |

Table 5: List of Compounds

Compound Name Abbreviation
3-methoxy-4-hydroxyphenylglycol MHPG
This compound -
Norepinephrine (B1679862) -
Acetonitrile -
Methanol -
Formic acid -
Ammonium formate -

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) coupled with mass spectrometry (MS) provides a highly sensitive and specific method for the analysis of MHPG, although it typically requires derivatization to increase the volatility of the analyte. A method utilizing gas chromatography-negative-ion chemical ionization mass spectrometry (GC-NICI-MS) has been developed for the detection of very low concentrations of MHPG in plasma researchgate.net. This method involves the enzymatic hydrolysis of MHPG conjugates (glucuronide and sulfate) using β-glucuronidase-arylsulfatase, followed by extraction and derivatization with pentafluoropropionic anhydride researchgate.net. A trideuterated analog of MHPG, such as MHPG Sulfate D3, is used as the internal standard to ensure accurate quantification researchgate.net.

Optimization of Column Chemistry and Stationary Phase Selection for MHPG Sulfate D3 Analysis

The selection and optimization of the column chemistry are critical for achieving the desired separation of MHPG sulfate from other components in a biological matrix. Several factors must be considered, including the polarity of the analyte, the composition of the mobile phase, and the desired retention time and resolution.

For reversed-phase separations, C18 and C8 columns are common choices, with the alkyl chain length influencing the hydrophobicity and retention of the analyte. For highly polar compounds like MHPG sulfate, shorter chain lengths (C8) or columns with polar-embedded groups may provide better peak shape and retention. The use of pentafluorophenyl (PFP) stationary phases has also been shown to be effective for the separation of sulfated phenolic compounds, offering alternative selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions mdpi.com.

In HILIC, a variety of polar stationary phases are available, including bare silica, amide, and diol-bonded phases. The choice of stationary phase will depend on the specific chemical properties of the analyte and the desired separation mechanism. The mobile phase composition, particularly the pH and buffer concentration, plays a crucial role in controlling the retention and selectivity of charged analytes on both reversed-phase and HILIC columns thermofisher.comdrawellanalytical.com. The serial coupling of columns with different chemistries is an advanced strategy to enhance selectivity in complex separations chromatographyonline.com.

Mass Spectrometric Detection and Quantification

Mass spectrometry is the preferred detection method for the quantification of MHPG sulfate due to its high sensitivity and specificity, especially when using a deuterated internal standard like this compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like MHPG sulfate nih.gov. In ESI, ions are generated from a liquid phase, making it highly compatible with liquid chromatography. A liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method has been successfully developed for the determination of MHPG sulfate in human urine, using a deuterium-labeled analog as the internal standard nih.gov. ESI is generally preferred for the analysis of polar to semi-polar compounds nih.govthermofisher.com. The optimization of ESI parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, is crucial for maximizing the signal intensity of the target analyte southwales.ac.uk.

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used with LC-MS. While ESI is generally favored for polar compounds, APCI can be suitable for a broader range of compounds, including both weakly polar/non-polar and strongly polar metabolites researchgate.net. APCI and ESI can be considered complementary techniques, and the use of both can increase the number of detected metabolites in a complex sample nih.govscripps.edu. The choice between ESI and APCI will depend on the specific analyte and the matrix in which it is being analyzed nih.govthermofisher.comresearchgate.net.

Interactive Data Table: Comparison of ESI and APCI for Metabolite Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Ideal for polar and semi-polar compoundsSuitable for a wide range, including weakly polar, non-polar, and strongly polar compounds
Ionization Mechanism Soft ionization from liquid phaseGas-phase chemical ionization
Compatibility with LC ExcellentExcellent
Fragmentation Generally produces less fragmentationCan produce more fragmentation than ESI

Tandem Mass Spectrometry (MS/MS) Approaches: Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM)

Tandem mass spectrometry (MS/MS), particularly utilizing Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), stands as a highly sensitive and specific method for the quantification of specific molecules within complex biological matrices. proteomics.com.aucreative-proteomics.com These targeted techniques are the gold standard for quantitative proteomics and metabolomics, including the analysis of neurotransmitter metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG). The use of a stable isotope-labeled internal standard, such as this compound, is integral to the accuracy and precision of this approach.

The principle of MRM/SRM involves two stages of mass filtering using a triple quadrupole mass spectrometer (QqQ). washington.edu In the first stage, the first quadrupole (Q1) is set to isolate a specific precursor ion—the molecular ion of the target analyte with a specific mass-to-charge ratio (m/z). For the analysis of MHPG, this would be the precursor ion for endogenous MHPG sulfate and a separate, distinct precursor ion for the MHPG Sulfate D3 internal standard. These selected precursor ions are then passed into the second quadrupole (Q2), which functions as a collision cell. Here, the ions are fragmented through collision-induced dissociation (CID) with an inert gas. In the final stage, the third quadrupole (Q3) is set to monitor for specific, characteristic product ions (or fragment ions) generated from the fragmentation of the precursor ion. washington.edu

This process of selecting a specific precursor ion and a specific product ion is known as a "transition." washington.edu By monitoring unique transitions for both the native analyte and its deuterated internal standard, the method achieves exceptional selectivity and sensitivity, as only compounds that meet both mass criteria are detected. proteomics.com.au This two-stage mass filtering significantly reduces chemical noise and matrix interference, allowing for the accurate quantification of low-abundance analytes in complex samples like plasma, urine, or cerebrospinal fluid. proteomics.com.aunih.gov The multiplexing capability of MRM allows for the simultaneous monitoring of multiple transitions, enabling the analysis of several compounds in a single chromatographic run. creative-proteomics.comwashington.edu

The table below illustrates hypothetical, yet representative, MRM transitions that would be monitored in a quantitative assay for MHPG sulfate using this compound as an internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Monitored
MHPG Sulfate (Endogenous)277.1197.1277.1 → 197.1
MHPG Sulfate (Endogenous) - Qualifier277.1165.1277.1 → 165.1
MHPG Sulfate D3 (Internal Standard)280.1200.1280.1 → 200.1
MHPG Sulfate D3 (Internal Standard) - Qualifier280.1168.1280.1 → 168.1

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Quantification

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for both the characterization and quantification of a wide range of analytes, offering distinct advantages for complex sample analysis. nih.gov Unlike triple quadrupole instruments that operate at unit mass resolution, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide high mass accuracy and high resolving power. nih.gov This enables the measurement of an ion's mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of elemental composition and confident identification of compounds. nih.govmdpi.com

In the context of quantifying MHPG using this compound, HRMS offers several benefits. The high resolving power allows for the separation of the target analyte from isobaric interferences—other compounds in the matrix that have the same nominal mass but a slightly different exact mass. This enhances the selectivity of the assay. Furthermore, HRMS can perform both targeted and untargeted analysis. nih.gov A targeted approach, similar to SRM, can be performed by extracting narrow-mass-window chromatograms for the precise m/z of the precursor ions of MHPG sulfate and its D3-labeled standard. Simultaneously, the instrument collects full-scan data, which can be retrospectively analyzed to identify other compounds present in the sample, a capability not available with standard MRM/SRM on a triple quadrupole instrument. nih.govnih.gov

The ability of HRMS to provide high-confidence species identification through accurate mass measurements is a significant advantage over lower-resolution mass spectrometry, which relies more heavily on fragment interpretation and chromatographic retention time for identification. nih.gov This makes HRMS an invaluable tool for method development and for applications in fields like metabolomics and exposome research where comprehensive sample characterization is desired. nih.gov

The following table compares the key features of Tandem MS (MRM/SRM) and HRMS for quantitative analysis.

FeatureTandem MS (MRM/SRM on QqQ)High-Resolution MS (HRMS on QTOF/Orbitrap)
Primary Application Targeted QuantificationTargeted Quantification, Un-/targeted Screening, Structural Elucidation
Selectivity High (based on precursor/product ion pair)Very High (based on precise m/z) mdpi.com
Sensitivity Excellent (femtomole range possible) proteomics.com.auVery Good, approaching QqQ levels thermofisher.com
Mass Accuracy Low (Unit Mass Resolution)High (&lt;5 ppm) nih.gov
Data Acquisition Monitors specific transitions onlyFull Scan MS and MS/MS data collection nih.gov
Retrospective Analysis NoYes nih.gov

Optimization of Ion Transitions and Collision Energies for Deuterated Internal Standards

The sensitivity and reliability of an MRM/SRM assay are highly dependent on the careful optimization of instrument parameters, most notably the selection of ion transitions and the optimization of collision energy (CE). nih.gov This process is crucial for both the endogenous analyte (MHPG sulfate) and the deuterated internal standard (MHPG Sulfate D3) to ensure maximum signal intensity and analytical accuracy.

An ion transition consists of a specific precursor ion and one of its product ions formed during collision-induced dissociation (CID). washington.edu For robust quantification, it is typical to select at least two or three of the most intense and stable transitions per compound. researchgate.net The most intense transition is used for quantification (quantifier), while the others are used for confirmation (qualifiers), ensuring the identity of the detected compound by verifying that the ratio of qualifier to quantifier ions remains constant.

Collision energy is the kinetic energy applied to the precursor ion in the collision cell, which dictates the efficiency of fragmentation. nih.gov If the CE is too low, fragmentation will be insufficient; if it is too high, the precursor ion may be excessively fragmented into smaller, less specific ions, or the desired product ion may itself fragment further. Therefore, the CE must be empirically optimized for each specific transition to generate the maximum product ion signal. researchgate.netskyline.ms

This optimization is typically performed by infusing a standard solution of the compound into the mass spectrometer and monitoring the product ion intensity while ramping the collision energy across a range of voltages. The CE value that yields the highest intensity for a given product ion is selected as the optimal CE for that transition. While deuterated internal standards like MHPG Sulfate D3 are structurally almost identical to their native counterparts, the optimal CE for their transitions may differ slightly. researchgate.net However, for practical purposes in a high-throughput scheduled MRM method, a single, optimized CE value that provides a robust and reproducible signal for both the analyte and the internal standard is often used.

The table below provides a hypothetical example of data from a collision energy optimization experiment for a single MHPG sulfate transition.

Collision Energy (V)Product Ion Intensity (Arbitrary Units)
1015,500
1548,200
2095,600
25 152,300
30110,700
3575,400

Data Processing and Quantitative Analysis Algorithms for SIDA-Based Assays

Following data acquisition, sophisticated software algorithms are employed to process the raw data and perform quantitative analysis. In Stable Isotope Dilution Analysis (SIDA), the fundamental principle is that the stable isotope-labeled internal standard (e.g., MHPG Sulfate D3) behaves nearly identically to the endogenous analyte through sample extraction, chromatography, and ionization. nih.gov Therefore, any sample loss or matrix-induced ionization suppression will affect both the analyte and the internal standard proportionally.

The quantitative workflow involves several key steps:

Peak Integration: The analysis software processes the chromatograms for each monitored MRM transition. Algorithms identify the peaks corresponding to the analyte and the internal standard based on their retention time and detect the start and end of each peak to calculate the area under the curve.

Calculation of Peak Area Ratios: For each sample, the peak area of the endogenous analyte is divided by the peak area of the internal standard. This ratio is the critical value used for quantification, as it corrects for variations in sample preparation and instrument response.

Generation of a Calibration Curve: A series of calibration standards, containing known concentrations of the analyte and a constant concentration of the internal standard, are analyzed. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentration of the analyte. A linear regression model is typically fitted to these data points.

Concentration Determination: The peak area ratio calculated for an unknown sample is then interpolated into the regression equation of the calibration curve to determine the concentration of the analyte in that sample. The quality of the assay is assessed by parameters such as the coefficient of determination (r²) of the curve, accuracy, and precision of quality control samples. uab.edu

The table below shows an example data set used to construct a calibration curve for a SIDA-based MHPG sulfate assay.

MHPG Sulfate Conc. (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.010,540505,6000.0208
2.526,150510,2000.0513
5.052,980508,9000.1041
10.0104,500501,5000.2084
25.0265,300512,8000.5174
50.0518,900506,7001.0241

Bioanalytical Method Validation and Quality Control for Mhpg Sulfate D3 Potassium Salt Assays

Establishment of Linearity and Calibration Curve Performance

Linearity assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (MHPG Sulfate (B86663) / MHPG Sulfate D3) against a series of known analyte concentrations.

For the quantification of MHPG sulfate in human urine using an LC-MS/MS method with a deuterium-labeled internal standard, a typical calibration curve has been established over a wide concentration range. nih.gov The performance of the curve is evaluated by its correlation coefficient (r²), which should ideally be ≥0.99, indicating a strong linear relationship. rsc.org The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). rsc.org

Table 1: Representative Calibration Curve Parameters for MHPG Sulfate Assay

ParameterValueSource
Concentration Range50 - 10,000 ng/mL nih.gov
Regression ModelLinear, weighted scispace.comsemanticscholar.org
Correlation Coefficient (r²) Acceptance≥ 0.995 rsc.org

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ), specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

For bioanalytical methods, the LLOQ is a critical parameter, representing the sensitivity of the assay. In a validated LC-MS/MS method for MHPG sulfate in urine, the LLOQ was established as the lowest point on the standard curve, 50 ng/mL. nih.gov At this concentration, the analyte response is identifiable, discrete, and reproducible with a precision (%CV) and accuracy (% bias) within ±20%.

Evaluation of Precision (Intra-day and Inter-day) and Accuracy

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration.

Both parameters are evaluated at multiple concentration levels (quality control, or QC, samples) across the calibration range. Intra-day (within-run) precision and accuracy are assessed by analyzing replicate QC samples in a single analytical run. nih.gov Inter-day (between-run) precision and accuracy are determined by analyzing QC samples on different days. nih.gov For a validated method for MHPG sulfate, the precision and accuracy were found to be well within the accepted limits (±15% for QC samples, ±20% at the LLOQ). nih.gov

Table 2: Precision and Accuracy Data for MHPG Sulfate Assay Using a Deuterated Internal Standard

ParameterConcentration LevelsAcceptance CriteriaReported FindingsSource
Intra-day & Inter-day Precision (%CV)Low, Medium, High QC≤ 15%1.9% to 9.7% nih.gov
Intra-day & Inter-day Accuracy (% of Nominal)Low, Medium, High QC85% - 115%97% to 103% nih.gov

Comprehensive Investigation of Matrix Effects and Their Mitigation Strategies

Matrix effects are a major concern in LC-MS/MS bioanalysis, as co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.comnih.gov

During the electrospray ionization (ESI) process, components in the sample matrix can compete with the analyte for ionization, leading to a decrease in the analyte's signal, a phenomenon known as ion suppression. nih.govchromatographyonline.com Conversely, some matrix components can facilitate the ionization of the analyte, causing an increase in its signal, referred to as ion enhancement. researchgate.net These effects can compromise the accuracy, precision, and sensitivity of the assay if not properly addressed. nih.gov The extent of these effects can vary between different samples and different sources of the same matrix, making them a significant source of variability. chromatographyonline.com

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte. chromatographyonline.com MHPG Sulfate D3 potassium salt serves this exact purpose for the quantification of endogenous MHPG sulfate.

Because the SIL-IS and the analyte are structurally identical, they have the same physicochemical properties. This ensures they co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by matrix effects is normalized. researchgate.net This normalization provides a consistent and accurate measurement of the analyte concentration across different samples, ensuring the robustness and reliability of the bioanalytical method. nih.govnih.gov

Stability Profiling of this compound in Analytical Solutions and Relevant Biological Matrices.

The stability of an analyte in various solutions and biological matrices under different storage and handling conditions is a critical parameter in bioanalytical method validation. It ensures that the measured concentration of the analyte accurately reflects its concentration at the time of sample collection. While specific experimental stability data for this compound is not widely available in the public domain, the principles of stability testing are well-defined by regulatory bodies. These studies are essential to identify any potential degradation of the analyte that could lead to inaccurate quantification.

Stability evaluations are typically conducted by analyzing quality control (QC) samples at low and high concentrations that have been subjected to specific conditions for a defined period. The mean concentration of the stability samples is then compared to that of freshly prepared samples. The analyte is considered stable if the deviation is within an acceptable range, typically ±15% of the nominal concentration.

Stability in Analytical Solutions:

The stability of this compound in stock and working solutions is fundamental for the accuracy of calibration standards and quality controls. These solutions are typically stored at refrigerated (2-8°C) or frozen (-20°C or -70°C) temperatures.

Table 1: Illustrative Stability of this compound in Stock Solution at 2-8°C

Storage Duration Low QC (ng/mL) High QC (ng/mL)
Nominal Concentration 10.0 800.0
0 hours (Fresh) 9.95 805.2
24 hours 9.89 801.5
48 hours 9.91 798.9
7 days 9.85 795.3
Mean % of Nominal 98.8% 99.6%

| % CV | 0.45% | 0.49% |

Stability in Biological Matrices:

The stability of this compound must be evaluated in the same biological matrices as the study samples, such as plasma and urine. This includes assessing stability under various conditions that mimic sample handling and storage.

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time during the analytical process.

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -70°C) for an extended duration, covering the entire period from sample collection to analysis.

Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw Cycle Low QC (ng/mL) High QC (ng/mL)
Nominal Concentration 10.0 800.0
Cycle 1 9.92 803.1
Cycle 2 9.88 799.8
Cycle 3 9.85 797.2
Mean % of Nominal 98.8% 99.8%

| % CV | 0.35% | 0.37% |

Table 3: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Storage Duration Low QC (ng/mL) High QC (ng/mL)
Nominal Concentration 10.0 800.0
0 hours (Fresh) 10.05 802.4
4 hours 9.98 798.6
8 hours 9.91 795.1
24 hours 9.82 790.3
Mean % of Nominal 99.1% 99.2%

| % CV | 0.92% | 0.61% |

Table 4: Illustrative Long-Term Stability of this compound in Human Plasma at -70°C

Storage Duration Low QC (ng/mL) High QC (ng/mL)
Nominal Concentration 10.0 800.0
1 Month 9.96 804.5
3 Months 9.91 801.2
6 Months 9.87 798.9
12 Months 9.81 794.7
Mean % of Nominal 98.9% 99.7%

| % CV | 0.62% | 0.50% |

Adherence to Regulatory Guidelines for Bioanalytical Method Validation (e.g., FDA, EMA, ICH M10).

The validation of bioanalytical methods for compounds like this compound must adhere to the guidelines established by regulatory authorities such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH M10 guideline, in particular, provides a harmonized framework for bioanalytical method validation, which has been adopted by major regulatory agencies. scribd.comiqvia.com Adherence to these guidelines ensures the quality and consistency of bioanalytical data supporting regulatory submissions. biopharmaservices.com

These guidelines detail the necessary validation parameters, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability. nih.gov They provide a structured approach to method validation, ensuring that the analytical method is suitable for its intended purpose. biopharmaservices.com

Full Validation:

A full bioanalytical method validation is required when a new analytical method is developed or when significant changes are made to an existing validated method. europa.eu It establishes all the performance characteristics of the method. According to the ICH M10 guideline, a full validation for chromatographic assays should include the assessment of the following parameters: ich.org

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Carry-over: The appearance of an analyte in a sample from a preceding sample.

Dilution Integrity: To verify that diluting a sample does not affect the accuracy and precision of the measurement.

Stability: As detailed in section 4.6.

Table 5: Summary of Full Validation Requirements based on ICH M10

Validation Parameter Key Requirement Acceptance Criteria
Selectivity Analysis of at least 6 individual blank matrix lots. No significant interference at the retention time of the analyte and internal standard.
Matrix Effect Assessed at low and high QC levels in at least 6 lots of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Calibration Curve At least 6 non-zero calibrators, blank, and zero standard. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). At least 75% of calibrators must meet this criterion.
Accuracy & Precision At least 3 validation runs with QCs at a minimum of 4 levels (LLOQ, low, mid, high). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Carry-over Analysis of blank samples after the highest calibration standard. Response in the blank sample should be ≤20% of the LLOQ response and ≤5% for the internal standard.
Dilution Integrity Dilution of samples with concentrations above the ULOQ. Accuracy and precision of the diluted samples should be within ±15%.

| Stability | Freeze-thaw, short-term, and long-term stability assessments. | Mean concentration of stability QCs should be within ±15% of nominal concentrations. |

Partial Validation:

Partial validation is performed when minor modifications are made to a fully validated bioanalytical method. The extent of the validation depends on the nature of the change. Examples of changes that may require partial validation include: europa.eu

Transfer of the method to another laboratory or analyst.

Change in the analytical instrument.

Change in the sample processing procedure.

Change in the calibration range.

The specific validation parameters to be re-evaluated are determined on a case-by-case basis, with the goal of demonstrating that the modification has not adversely affected the method's performance. europa.eu

Cross-validation is necessary when data from two or more bioanalytical methods or laboratories are to be combined in a single study or across different studies. nih.gov This process ensures the equivalency of the data generated. The ICH M10 guideline recommends cross-validation when different analytical methods are used to generate data for the same study or when the same method is used in different laboratories. ich.org

The procedure typically involves the analysis of the same set of quality control samples and, if available, incurred study samples by both methods or at both laboratories. The results are then statistically compared to assess for any systematic bias. While the ICH M10 guideline does not stipulate specific acceptance criteria for cross-validation, it emphasizes a statistical assessment of the data to measure bias. iqvia.com A common approach is to evaluate if the mean difference between the results from the two methods or laboratories is within a predefined acceptance limit, often based on the precision of the assays.

Table 6: Illustrative Cross-Validation Data for this compound Assay

Sample ID Lab A Conc. (ng/mL) Lab B Conc. (ng/mL) % Difference
QC Low 1 10.2 10.5 2.9%
QC Low 2 9.9 10.1 2.0%
QC Low 3 10.1 10.3 2.0%
QC High 1 795.5 810.2 1.8%
QC High 2 801.2 815.8 1.8%
QC High 3 798.9 812.3 1.7%

| Mean % Difference | | | 2.0% |

In this illustrative example, the mean percentage difference between the two laboratories is well within a typical acceptance criterion of ±20%, indicating a successful cross-validation.

Applications of Mhpg Sulfate D3 Potassium Salt in Quantitative Biological Research

Quantification of Endogenous MHPG Sulfate (B86663) in Diverse Biological Systems

The accurate quantification of endogenous metabolites in complex biological matrices such as urine, plasma, and cerebrospinal fluid (CSF) is a significant analytical challenge. The use of stable isotope-labeled internal standards, such as MHPG Sulfate D3 potassium salt, is a widely accepted strategy to overcome these challenges. By introducing a known quantity of the deuterated standard into a biological sample, variations that can occur during sample preparation, extraction, and analysis can be effectively normalized.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique frequently employed for the quantification of neurotransmitter metabolites. In this context, this compound is an ideal internal standard for the determination of endogenous MHPG sulfate. nih.gov The deuterated analog co-elutes with the endogenous compound during chromatographic separation and exhibits identical ionization efficiency in the mass spectrometer's ion source. However, it can be distinguished from the endogenous analyte based on its higher mass-to-charge ratio due to the presence of three deuterium (B1214612) atoms. This allows for precise and accurate quantification, as the ratio of the signal from the endogenous analyte to the signal from the internal standard is used for concentration calculations. This method has been successfully applied to determine MHPG sulfate concentrations in human urine, with high precision and accuracy. nih.gov

The table below summarizes the key analytical parameters of a typical LC-MS/MS method for MHPG sulfate quantification using a deuterated internal standard.

ParameterValueReference
Biological MatrixHuman Urine nih.gov
Analytical TechniqueLC-MS/MS nih.gov
Internal StandardDeuterium-labeled MHPG sulfate nih.gov
Calibration Range50 to 10,000 ng/mL nih.gov
Precision (CV%)1.9 to 9.7% nih.gov
Accuracy97 to 103% nih.gov

Utility in Neurotransmitter Metabolism Research from an Analytical Perspective

MHPG sulfate is a significant metabolite of norepinephrine (B1679862), a key neurotransmitter in both the central and peripheral nervous systems. nih.govnih.gov Consequently, the accurate measurement of MHPG sulfate levels provides valuable insights into norepinephrine metabolism and turnover. Research suggests that urinary MHPG sulfate may serve as a marker for central norepinephrine metabolism. nih.gov Therefore, the ability to reliably quantify this metabolite is crucial for studies investigating the neurobiology of various physiological and pathological conditions.

Application in Metabolic Profiling and Metabolic Flux Analysis Studies

Metabolic profiling and metabolic flux analysis are powerful techniques used to obtain a comprehensive understanding of the metabolic state of a biological system. Stable isotope tracers, such as deuterated compounds, are central to these methodologies. kuleuven.be

Tracing Metabolic Pathways using Deuterated Tracers

While direct studies detailing the use of this compound as a tracer for norepinephrine metabolic pathways are not extensively documented, the principles of stable isotope tracing are well-established. kuleuven.beresearchgate.net By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This allows for the elucidation of metabolic pathways and the identification of metabolic branch points. In the context of norepinephrine metabolism, introducing a deuterated precursor to MHPG could help in tracing its conversion to other metabolites, providing a more dynamic view of the metabolic network than static concentration measurements alone. researchgate.netresearchgate.net

Quantitative Measurement of Metabolic Fluxes

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. kuleuven.be Stable isotope labeling is a key component of these studies. By measuring the rate of incorporation of a labeled tracer into a metabolite pool, it is possible to calculate the flux through the metabolic pathway leading to that metabolite. The use of this compound as an internal standard is crucial for the accurate quantification of the labeled and unlabeled species, which is a prerequisite for precise flux calculations. While specific flux analysis studies employing MHPG Sulfate D3 are not readily found in the literature, the application of deuterated standards in quantitative metabolomics underpins the feasibility of such investigations into norepinephrine metabolism.

Comparative Analytical Studies Employing Deuterated MHPG Sulfate as a Reference

The development and validation of new analytical methods are fundamental to scientific progress. In the field of quantitative bioanalysis, it is essential to compare the performance of new methods against established ones. Deuterated compounds like this compound can serve as a reference standard in such comparative studies. mdpi.com By using a stable isotope-labeled standard, researchers can assess the accuracy, precision, and linearity of different analytical platforms for the quantification of MHPG sulfate. For example, a newly developed high-performance liquid chromatography (HPLC) method with fluorescence detection could be compared to a well-established LC-MS/MS method, with this compound used to ensure the comparability of the results. nih.govresearchgate.net

The table below illustrates a hypothetical comparison of two analytical methods for MHPG sulfate quantification, highlighting the role of a deuterated internal standard in method validation.

ParameterMethod A (LC-MS/MS)Method B (HPLC-Fluorescence)Reference Standard
Linearity (r²)>0.99>0.98MHPG Sulfate D3
Accuracy (%)95-10590-110MHPG Sulfate D3
Precision (RSD%)<10<15MHPG Sulfate D3
Limit of QuantificationLow ng/mLMid ng/mLMHPG Sulfate D3

Use in Pre-clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling as an Analytical Standard

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a critical component of drug discovery and development, helping to establish the relationship between drug exposure and its pharmacological effect. nih.govnih.gov In preclinical studies, the accurate measurement of drug concentrations and relevant biomarkers in biological fluids is essential for constructing robust PK/PD models.

When investigating drugs that modulate the norepinephrine system, such as reuptake inhibitors or enzyme inhibitors, MHPG sulfate is often a key biomarker. nih.govpsychogenics.com The use of this compound as an internal standard in the bioanalytical methods that measure MHPG sulfate concentrations ensures the high quality of the data used for PK/PD modeling. nih.govmdpi.com This, in turn, leads to more reliable models that can better predict the clinical efficacy and optimal dosing regimens of new drug candidates. The precision and accuracy afforded by using a deuterated internal standard are particularly important in preclinical studies where small changes in biomarker levels can have significant implications for the understanding of a drug's mechanism of action and its potential therapeutic effects. frontiersin.orgfrontiersin.org

Challenges and Future Directions in Mhpg Sulfate D3 Potassium Salt Analytical Research

Addressing Methodological Limitations in Complex or Low-Volume Biological Matrices

The accurate measurement of MHPG Sulfate (B86663) D3 in biological matrices such as plasma, urine, and cerebrospinal fluid (CSF) is complicated by the inherent complexity and limited availability of these samples. Biological fluids are dense with endogenous compounds like salts, lipids, and proteins, which can significantly interfere with analytical methods.

A primary challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the phenomenon known as the "matrix effect," where co-eluting substances can either suppress or enhance the ionization of the target analyte, MHPG Sulfate D3. This interference can compromise the accuracy and precision of quantification, potentially leading to erroneous data interpretation. The issue is compounded in low-volume samples, often encountered in preclinical research or pediatric studies, where the low abundance of the analyte demands methods with exceptional sensitivity and highly efficient sample preparation techniques to minimize analyte loss.

Sample preparation is a critical, yet often rate-limiting and error-prone, step in the analytical workflow. Traditional methods such as protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to clean up samples and concentrate the analyte. While PP is fast and simple, it offers low selectivity. LLE provides cleaner extracts by partitioning the analyte into an organic solvent, but can be labor-intensive. SPE offers the highest selectivity through the use of specific sorbents but often requires more extensive method development. The choice of method involves a trade-off between sample cleanliness, recovery, throughput, and cost, as detailed in Table 1.

Table 1: Comparison of Common Sample Preparation Techniques for Biological Matrices

Technique Principles Advantages Disadvantages
Protein Precipitation (PP) Addition of an organic solvent or acid to precipitate proteins. Fast, simple, low cost, requires no special equipment. Low selectivity, high risk of matrix effects, may result in analyte loss through co-precipitation.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). Can remove non-volatile salts and highly polar interferences, relatively low cost. Labor-intensive, requires larger volumes of organic solvents, can be difficult to automate.

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution. | High selectivity and cleanup efficiency, can pre-concentrate the analyte, amenable to automation. | More complex method development, higher cost per sample, potential for sorbent variability. |

Development of Automated and High-Throughput Analytical Platforms for MHPG Sulfate D3 Quantification

To overcome the throughput limitations and potential for human error associated with manual sample preparation, the field is increasingly moving towards automated and high-throughput analytical platforms. Manual sample processing is a significant bottleneck in large-scale clinical studies and metabolomics research, and automation offers a robust solution to increase efficiency, reproducibility, and laboratory safety.

The development of robotic liquid handling systems has revolutionized sample preparation. These platforms can perform precise and repeatable operations such as pipetting, mixing, and extraction on 96-well or 384-well plates, significantly increasing the number of samples that can be processed daily. Automated SPE and protein precipitation protocols are now commonplace, reducing manual errors and improving the consistency of results.

A further advancement is the integration of automated sample preparation systems directly with LC-MS/MS instruments. These "online" systems automate the entire workflow from the raw biological sample to the final analytical result. This approach minimizes sample handling, reduces the risk of contamination, and provides a streamlined process ideal for high-throughput environments. Such integrated platforms not only accelerate the analytical process but also enhance data quality by ensuring that every sample is treated identically. The benefits of automation extend beyond speed; they include improved precision, better sample tracking, and reduced exposure of laboratory personnel to potentially hazardous biological materials.

Table 2: Evolution of Analytical Platforms for Metabolite Quantification

Platform Type Description Key Advantages
Manual LC-MS/MS Traditional workflow with manual sample preparation followed by injection into the LC-MS/MS system. Low initial capital cost, flexible for small sample numbers.
Modular Automation Use of robotic liquid handlers for automated sample preparation (e.g., SPE, PP) offline from the LC-MS/MS. Increased sample throughput, improved reproducibility over manual methods, adaptable to various assays.

| Fully Integrated Online Systems | Sample preparation is directly coupled to the LC-MS/MS instrument, creating a seamless, fully automated workflow. | Highest throughput, minimal manual intervention, reduced potential for error and contamination, enhanced sample traceability. |

Integration of Deuterated MHPG Sulfate Analytical Methods with Multi-Omics Approaches

The precise quantification of MHPG Sulfate D3 is not an end in itself but a crucial component of larger systems biology investigations. Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, aim to provide a holistic understanding of complex biological systems and disease states. In this context, MHPG sulfate serves as a key metabolic endpoint, reflecting the functional state of the noradrenergic system.

The use of a deuterated internal standard like MHPG Sulfate D3 is fundamental to generating the high-quality, quantitative data required for successful multi-omics integration. These standards co-elute with the endogenous analyte and experience similar matrix effects and processing variations, allowing for reliable correction and accurate quantification. This accuracy is paramount when attempting to correlate subtle changes in metabolite levels with genomic or proteomic variations.

Beyond static concentration measurements, the use of stable isotope labeling offers a window into the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). By introducing precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the flow of atoms through the norepinephrine (B1679862) metabolic network, providing quantitative rates of MHPG sulfate production and turnover. This dynamic data is far more informative than a simple snapshot of metabolite levels.

Integrating this precise metabolomic data with genomic and proteomic information allows researchers to build comprehensive models of neurobiological pathways. For instance, variations in genes encoding enzymes involved in norepinephrine synthesis or degradation (genomics) can be linked to changes in the levels of those enzymes (proteomics) and, ultimately, to the flux through the pathway as measured by MHPG sulfate levels (metabolomics). This integrated approach is essential for identifying robust biomarkers and uncovering novel therapeutic targets.

Efforts Towards Standardization of MHPG Sulfate D3 Potassium Salt Analytical Methodologies

A significant challenge in the widespread application of MHPG sulfate as a biomarker is the inter-laboratory variability of measurement results. Studies have shown that while the precision within a single laboratory's assay can be high, the values reported for the same samples by different laboratories can vary substantially. This variability hinders the direct comparison of data from different studies and the establishment of universal clinical reference ranges.

To address this, there is a growing need for the standardization of analytical methodologies for MHPG sulfate and other catecholamine metabolites. Standardization efforts are built on several key pillars:

Validated Standard Operating Procedures (SOPs): The development and adoption of consensus-based, rigorously validated analytical methods are crucial. Method validation must assess parameters such as linearity, accuracy, precision (intra- and inter-assay), sensitivity (limit of detection and quantification), recovery, and matrix effects, according to established guidelines.

Certified Reference Materials (CRMs): The availability and use of CRMs are fundamental to achieving metrological traceability and ensuring the accuracy of measurements. A CRM is a highly characterized and pure substance, produced by a national metrology institute or an accredited body, that can be used to calibrate instruments and validate methods. While commercial standards for this compound are available, the development of a widely accepted CRM would be a major step towards standardization.

Proficiency Testing (PT) / External Quality Assessment (EQA) Schemes: Regular participation in PT/EQA programs allows laboratories to benchmark their performance against their peers. In these schemes, a central organization distributes identical samples to multiple laboratories for analysis. The anonymized results are compared, providing an objective assessment of each laboratory's accuracy and helping to identify and rectify systematic biases.

The consistent use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of any standardized LC-MS/MS method, as it is one of the most effective ways to control for analytical variability.

Emerging Techniques for Enhanced Sensitivity and Specificity in Metabolite Quantification

The drive for greater analytical performance continues to spur the development of new technologies that promise enhanced sensitivity and specificity for challenging analytes like MHPG sulfate. While triple quadrupole mass spectrometry (QqQ-MS) remains a workhorse for targeted quantification, several emerging techniques are pushing the boundaries of metabolite analysis.

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide ultra-high mass resolution and accuracy. This allows for the confident identification of analytes based on their exact mass, reducing the reliance on chromatographic separation alone and helping to distinguish analytes from background interferences with greater certainty.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique introduces an additional dimension of separation. After chromatographic separation, ions are separated in the gas phase based on their size, shape, and charge before they enter the mass spectrometer. This ability to resolve isobars (molecules with the same mass but different structures) and isomers significantly enhances specificity and peak capacity, providing cleaner data from complex biological samples.

Supercritical Fluid Chromatography (SFC): As an alternative to traditional liquid chromatography, SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. SFC can offer faster separations and unique selectivity, particularly for both polar and non-polar compounds. For polar metabolites like MHPG sulfate, novel SFC column chemistries are being developed to improve retention and chromatographic performance.

Novel Derivatization Strategies: Chemical derivatization involves modifying the analyte to improve its analytical characteristics. New derivatization reagents are being designed to enhance the ionization efficiency of molecules that are difficult to analyze, thereby increasing sensitivity. Furthermore, derivatization can be used to improve chromatographic retention and peak shape, especially for highly polar compounds on reversed-phase columns.

Table 3: Comparison of Emerging Analytical Techniques

Technique Primary Advantage Application in MHPG Sulfate Analysis
High-Resolution MS (HRMS) High mass accuracy and resolution. Improved confidence in analyte identification; potential for untargeted screening of related metabolites.
Ion Mobility Spectrometry (IMS-MS) Separation of isobars and isomers. Enhanced specificity by separating MHPG sulfate from co-eluting, structurally similar interferences.
Supercritical Fluid Chromatography (SFC) Fast separations and unique selectivity. Alternative chromatographic approach for faster analysis times and potentially better separation from matrix components.

| Novel Derivatization | Improved sensitivity and chromatography. | Increased signal intensity and better peak shape, enabling lower limits of quantification. |

Q & A

Q. What strategies improve the resolution of MHPG sulfate isolation in complex biological matrices?

  • Methodological Answer : Dual-column chromatography (Amberlite XAD-2 for crude extraction followed by Sephadex LH-20 for fine purification) minimizes matrix interference. Adjusting pH during extraction and using gradient elution in HPLC (if coupled) can further enhance resolution .

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